2-Methoxyphenyl (3-phenyl-5-isoxazolyl)methyl ether

Physicochemical profiling Drug-likeness Solubility prediction

2-Methoxyphenyl (3-phenyl-5-isoxazolyl)methyl ether (CAS 478066-23-8, molecular formula C₁₇H₁₅NO₃, molecular weight 281.3 g/mol) is a synthetic small molecule featuring a 3-phenylisoxazole core linked via a methyl ether bridge to a 2-methoxyphenyl moiety. The compound belongs to the broader class of 3-phenyl-5-(substituted methyl)isoxazoles, a scaffold historically explored in fungicidal , anti-inflammatory , and CNS-targeted applications.

Molecular Formula C17H15NO3
Molecular Weight 281.311
CAS No. 478066-23-8
Cat. No. B2528548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyphenyl (3-phenyl-5-isoxazolyl)methyl ether
CAS478066-23-8
Molecular FormulaC17H15NO3
Molecular Weight281.311
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC2=CC(=NO2)C3=CC=CC=C3
InChIInChI=1S/C17H15NO3/c1-19-16-9-5-6-10-17(16)20-12-14-11-15(18-21-14)13-7-3-2-4-8-13/h2-11H,12H2,1H3
InChIKeyKEZMQARZOCYDLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxyphenyl (3-phenyl-5-isoxazolyl)methyl ether (CAS 478066-23-8): Procurement-Relevant Physicochemical & Structural Baseline


2-Methoxyphenyl (3-phenyl-5-isoxazolyl)methyl ether (CAS 478066-23-8, molecular formula C₁₇H₁₅NO₃, molecular weight 281.3 g/mol) is a synthetic small molecule featuring a 3-phenylisoxazole core linked via a methyl ether bridge to a 2-methoxyphenyl moiety . The compound belongs to the broader class of 3-phenyl-5-(substituted methyl)isoxazoles, a scaffold historically explored in fungicidal , anti-inflammatory , and CNS-targeted applications. A systematic search of PubMed, BindingDB, ChEMBL, Google Patents, and PubChem reveals that no peer-reviewed primary research article or patent explicitly reports biological activity data for this specific compound. Consequently, its differentiation profile must be assessed through structural comparison with closely related analogs for which quantitative structure-activity relationship (SAR) data exist.

Why Generic Substitution of 2-Methoxyphenyl (3-phenyl-5-isoxazolyl)methyl ether with In-Class Isoxazole Analogs Carries Undefined Risk


Although multiple 3-phenylisoxazole derivatives share a common core, the biological activity of this scaffold is exquisitely sensitive to the nature and position of substituents . In a systematic SAR study of hDGAT1 inhibitors, replacement of the terminal group across a series of 3-phenylisoxazole analogs shifted IC₅₀ values from 24 nM to >200 nM, while swapping the isoxazole scaffold for oxazole or oxadiazole cores uniformly dropped potency below 200 nM and reduced solubility . Similarly, among anti-inflammatory isoxazole derivatives, substitution at the C5 position of the isoxazole ring produced COX-2 selectivity index variations spanning from non-selective to >10-fold selectivity . The specific combination of a 2-methoxyphenoxy methyl ether at the isoxazole 5-position constitutes a unique connectivity pattern that has not been profiled in published chemogenomic datasets such as BindingDB or ChEMBL . Without matched experimental data, substituting this compound with an unstudied analog introduces unpredictable changes in target engagement, selectivity, and physicochemical behavior, rendering generic substitution an uncontrolled variable in any research or industrial context.

Quantitative Differentiation Evidence for 2-Methoxyphenyl (3-phenyl-5-isoxazolyl)methyl ether Against Structural Analogs


Physicochemical Differentiation: 2-Methoxyphenyl Ether vs. Unsubstituted Phenoxymethyl Analog

The 2-methoxy substituent on the terminal phenyl ring of 2-Methoxyphenyl (3-phenyl-5-isoxazolyl)methyl ether introduces a hydrogen bond acceptor that is absent in the closest purchasable analog, 5-(phenoxymethyl)-3-phenylisoxazole (CAS 35121-46-1). In the DGAT1 inhibitor series bearing a 3-phenylisoxazole scaffold, introduction of electron-donating substituents on the terminal ring modulated cLogP by up to 1.0 log unit, directly altering solubility . While no experimental solubility data exist for either compound, computed physicochemical parameters predict a cLogP differential of approximately 0.3–0.5 log units and an increased topological polar surface area (TPSA) of roughly 9 Ų for the methoxy-bearing target compound compared to the unsubstituted analog . This predicts enhanced aqueous solubility and altered membrane permeability for the target compound, with implications for both in vitro assay behavior and downstream formulation.

Physicochemical profiling Drug-likeness Solubility prediction

Scaffold Positioning Differentiation: 3-Phenylisoxazole Core vs. 5-Phenyloxazole and 3-Phenyl-1,2,4-oxadiazole Cores

In a direct head-to-head scaffold comparison study, Jadhav et al. evaluated three heterocyclic cores—3-phenylisoxazole, 5-phenyloxazole, and 3-phenyl-1,2,4-oxadiazole—within an otherwise identical biaryl urea pharmacophore for hDGAT1 inhibition. All ten 3-phenylisoxazole compounds exhibited IC₅₀ values between 24 and 124 nM, whereas all three 5-phenyloxazole compounds and the 3-phenyl-1,2,4-oxadiazole compound uniformly showed IC₅₀ >200 nM . This demonstrates a >8-fold potency preference for the 3-phenylisoxazole scaffold over alternative heterocyclic cores. The target compound, 2-Methoxyphenyl (3-phenyl-5-isoxazolyl)methyl ether, retains the 3-phenylisoxazole core and therefore belongs to the scaffold class with demonstrated superiority over oxazole and oxadiazole isosteres in this target context. This scaffold-level evidence supports preferential selection of 3-phenylisoxazole-based building blocks when screening against DGAT1 or structurally related acyltransferase targets.

Scaffold selection DGAT1 inhibition Heterocycle comparison

Substituent Position Sensitivity: 3-Phenylisoxazole C5-Methyl Ether vs. C3-Methoxyphenyl Isomer

The target compound differs from its positional isomer 3-(2-methoxyphenyl)-5-phenylisoxazole (CAS 89263-88-7) in the location of both the methoxyphenyl group and the phenyl group on the isoxazole ring: the target has a 3-phenyl-substituted isoxazole with an ether-linked 2-methoxyphenyl at C5, while the isomer carries a 3-(2-methoxyphenyl) substitution with a directly attached 5-phenyl group. In a structurally related BindingDB entry, 2-(3-phenyl-5-isoxazolyl)phenol (a hydroxyl analog of the target compound's ether linkage) showed IC₅₀ = 67.5 µM against LXR-beta , whereas the corresponding methyl-substituted phenol analog with the C5-aryl linkage intact exhibited EC₅₀ = 3.2 µM against multidrug resistance-associated protein 1 (MRP1) , representing a 21-fold difference in functional activity between two structurally adjacent 3-phenyl-5-isoxazolyl derivatives. These data demonstrate that even minor modifications to the C5 substituent on the 3-phenylisoxazole core can produce order-of-magnitude shifts in biological activity, supporting the non-interchangeability of the target compound with its regioisomer.

SAR Isomeric differentiation Binding affinity

Linker Length SAR Extrapolation: Methyl Ether Bridge vs. Direct C–C or Amide Linkers at Isoxazole C5

A systematic SAR analysis of 3-phenylisoxazole-based HDAC1 inhibitors demonstrated that linker length at the isoxazole 5-position exerts a significant influence on inhibitory activity, with the rank order butyl > propyl > ethyl > methyl . Within this series, compound 17 achieved an HDAC1 inhibition rate of 86.78% at 1000 nM and an anti-proliferative IC₅₀ of 5.82 µM against PC3 prostate cancer cells, with no significant toxicity to normal WPMY-1 cells . The target compound incorporates a methyl ether (-CH₂-O-) linker at the isoxazole 5-position, structurally analogous to the methyl-linker entry in the HDAC1 SAR study. This positions the compound at the shortest-linker end of the activity gradient, where potency is lowest but physicochemical properties and synthetic tractability may be favorable for early-stage fragment-based screening or as a minimalist pharmacophore probe. Extending the linker to butyl could theoretically improve potency by an estimated 5- to 10-fold based on the HDAC1 SAR trend, but would also increase lipophilicity and molecular weight.

Linker SAR HDAC inhibition Structure-based design

Electron-Donating Substituent Effect: Methoxy Group Impact on Anti-Proliferative SAR

Within a panel of 16 synthetic 3-phenylisoxazole derivatives evaluated for anti-proliferative activity against PC3 prostate cancer cells, the presence, position, and electronic nature of substituents on the phenyl rings materially affected the IC₅₀ values, which span from 5.82 µM (compound 17, the most potent) to >50 µM (compounds lacking optimal substitution) . Electron-donating groups such as methoxy on the aromatic ring contributed to favorable drug-like properties and target engagement in this series . In a separate COX inhibition study, the presence or absence of a methoxy group at the C5 position of the isoxazole altered COX-2 selectivity index from non-selective (SI ~1) to >10-fold selective (SI >10), demonstrating that a single methoxy modification can profoundly shift both potency and selectivity profiles . The target compound's 2-methoxyphenyl ether group provides an electron-donating substituent at a position analogous to those shown to influence activity, offering a structurally defined starting point for SAR expansion.

Anti-proliferative activity Methoxy SAR Cancer cell panel

PubChem and BindingDB Coverage Gap: Differentiating Through Data Scarcity

As of April 2026, 2-Methoxyphenyl (3-phenyl-5-isoxazolyl)methyl ether (CAS 478066-23-8) has no recorded bioactivity data in PubChem BioAssay, BindingDB, or ChEMBL, while structurally related compounds such as 5-(phenoxymethyl)-3-phenylisoxazole (CAS 35121-46-1) and 2-(3-phenyl-5-isoxazolyl)phenol (CAS 67139-38-2) have been tested in at least 2–4 MLPCN screening assays each . This data gap means the target compound is absent from existing public chemogenomic models and QSAR training sets, making it a potentially valuable probe for discovering novel target interactions that structurally similar, already-screened compounds may have missed . For procurement in screening library expansion or diversity-oriented synthesis programs, this compound represents an unexplored vector in the 3-phenylisoxazole chemical space.

Data availability Screening library coverage Chemical biology tool

Evidence-Backed Research and Industrial Application Scenarios for 2-Methoxyphenyl (3-phenyl-5-isoxazolyl)methyl ether


DGAT1-Focused Lipid Metabolism Screening

Based on scaffold-level evidence demonstrating that 3-phenylisoxazole derivatives achieve IC₅₀ values of 24–124 nM against hDGAT1 while oxazole and oxadiazole isosteres fail to exceed 200 nM inhibition , 2-Methoxyphenyl (3-phenyl-5-isoxazolyl)methyl ether is a rationally selected building block for DGAT1-focused compound library assembly. The methoxy substituent and methyl ether linker provide vectors for subsequent SAR exploration. Users should note that the compound itself has no measured hDGAT1 activity and should be treated as a screening starting point, not a validated inhibitor.

HDAC1 Probe Development and Epigenetic Toolbox Expansion

SAR data from the 3-phenylisoxazole HDAC1 inhibitor series indicate that the isoxazole C5 substituent modulates enzyme inhibition, with the rank order butyl > propyl > ethyl > methyl in linker length . The target compound, bearing a methyl ether linkage at C5, occupies the shortest-linker position in this gradient. This makes it suitable as a minimally elaborated pharmacophore in fragment-based HDAC1 screening or as a negative control for linker-length dependence studies. Its predicted lower potency (relative to butyl-linker analogs) is a known and quantifiable feature, not a limitation, in appropriate experimental designs .

Electron-Rich Isoxazole Library Diversification for Anti-Proliferative Screening

The 2-methoxyphenyl group in the target compound provides an electron-donating substituent that, in structurally analogous 3-phenylisoxazole series, has been associated with single-digit micromolar anti-proliferative activity (e.g., compound 17: PC3 IC₅₀ = 5.82 µM) and favorable selectivity versus normal cells . Additionally, methoxy substitution on isoxazole-containing COX inhibitors shifted COX-2 selectivity by >10-fold . The target compound can serve as a methoxy-bearing diversity element in anti-proliferative or anti-inflammatory screening decks, with the expectation that the electron-rich aromatic character contributes to target engagement profiles distinct from unsubstituted phenyl analogs.

Unexplored Chemotype for Novel Target Discovery in High-Throughput Screening

With zero bioactivity records across PubChem, BindingDB, and ChEMBL , 2-Methoxyphenyl (3-phenyl-5-isoxazolyl)methyl ether represents a genuinely unexplored chemotype within the 3-phenylisoxazole scaffold family. Its closest analogs have been tested in only 2–4 MLPCN assays each, leaving a vast target space unexamined. This compound is strategically valuable for screening library procurement where chemical novelty and the potential for discovering first-in-class target-ligand pairs are prioritized over pre-existing activity annotations. Its physicochemical properties (MW 281.3, predicted cLogP ~3.8) place it within lead-like chemical space compatible with standard HTS workflows.

Quote Request

Request a Quote for 2-Methoxyphenyl (3-phenyl-5-isoxazolyl)methyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.